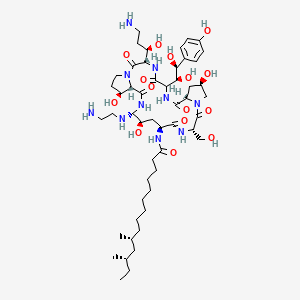
2-Fluoro-5-hydroxy-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-hydroxy-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of fluorine, hydroxyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-hydroxy-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzoic acid to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-fluoro-5-nitro-4-benzoquinone.
Reduction: The nitro group can be reduced to an amino group, resulting in 2-fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-Fluoro-5-nitro-4-benzoquinone.
Reduction: 2-Fluoro-5-hydroxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-hydroxy-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-hydroxy-4-nitrobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-hydroxy-5-nitrobenzoic acid: Similar structure but with different positions of functional groups.
2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group.
4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom.
Uniqueness: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of fluorine, hydroxyl, and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H4FNO5 |
|---|---|
Molekulargewicht |
201.11 g/mol |
IUPAC-Name |
2-fluoro-5-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
HWEOLANUQJPQKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)




![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)

